5,7-Dimethyl-3-(pentylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidine
Description
Properties
IUPAC Name |
5,7-dimethyl-3-pentylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4S/c1-4-5-6-7-17-12-15-14-11-13-9(2)8-10(3)16(11)12/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCWHPQAMNRSHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NN=C2N1C(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-3-(pentylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidine typically involves the annulation of a triazole ring to a pyrimidine ring. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases under mild conditions with iron (III) chloride . These reactions are generally carried out at room temperature, followed by water extraction and recrystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of heterocyclic compounds can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The pentylsulfanyl moiety at position 3 exhibits typical thioether reactivity:
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Oxidation : Treatment with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the sulfide to sulfoxide or sulfone derivatives (e.g., 3-(pentylsulfinyl) or 3-(pentylsulfonyl) analogs) .
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Nucleophilic Substitution : The sulfur atom can participate in alkylation or arylation reactions. For example, reaction with alkyl halides under basic conditions replaces the pentyl group with other substituents .
Electrophilic Substitution on the Triazole-Pyrimidine Core
The fused heterocyclic system shows regioselective reactivity:
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Nitration : Electrophilic nitration occurs preferentially at position 2 of the triazole ring under mixed acid (HNO₃/H₂SO₄) conditions, yielding 2-nitro-5,7-dimethyl-3-(pentylsulfanyl) triazolo[4,3-a]pyrimidine .
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Halogenation : N-Halosuccinimides (NXS) selectively halogenate position 6 of the pyrimidine ring. For instance, N-bromosuccinimide (NBS) in dichloromethane produces 6-bromo-5,7-dimethyl-3-(pentylsulfanyl) triazolo[4,3-a]pyrimidine .
Cross-Coupling Reactions
The halogenated derivatives enable further functionalization via palladium-catalyzed couplings:
Functionalization via Dimroth Rearrangement
Under basic or thermal conditions, the triazole ring undergoes a Dimroth rearrangement, isomerizing to form [1,5-c]-fused derivatives. This reaction is solvent-dependent and proceeds efficiently in ethanol with catalytic HCl .
Oxidative Cyclization
Hypervalent iodine reagents (e.g., iodobenzene diacetate) promote intramolecular cyclization, forming polycyclic systems. For example, treatment with IBD in dichloromethane generates fused quinazoline-triazole hybrids .
Thiol-Disulfide Exchange
While the compound itself is a thioether, its synthetic precursor (5,7-dimethyl- triazolo[4,3-a]pyrimidine-3-thiol) undergoes disulfide formation with oxidizing agents like iodine. This reactivity is suppressed in the pentylsulfanyl derivative but can be reinstated via reductive cleavage of the sulfide bond .
Scientific Research Applications
Introduction to 5,7-Dimethyl-3-(pentylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidine
This compound is a compound of notable interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazolo-pyrimidines, which are recognized for their diverse pharmacological properties. The presence of a pentylsulfanyl group enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.
Key Structural Features
- Triazole Ring : Contributes to the compound's stability and biological activity.
- Pyrimidine Core : Essential for interaction with various biological targets.
- Pentylsulfanyl Group : Enhances solubility and potential reactivity in biological systems.
Synthesis Pathways
The synthesis of this compound can be achieved through several methods:
- Multicomponent Reactions : Involves the reaction of aromatic aldehydes with ethyl acetoacetate under mild conditions.
- Nucleophilic Substitution Reactions : Utilizes nucleophiles to attack electrophilic centers within the molecule.
- One-Pot Synthesis : Allows for the simultaneous formation of multiple bonds in a single reaction vessel.
These methods highlight the compound's accessibility for further derivatization and exploration of its biological activities.
Medicinal Chemistry
This compound has shown promise in various medicinal applications:
- Antitumor Activity : Compounds in the triazolo-pyrimidine class have demonstrated efficacy against various cancer cell lines.
- Antiviral Properties : The compound may exhibit antiviral effects similar to other derivatives within its class.
- Enzyme Inhibition : Potential as an inhibitor for specific enzymes involved in disease pathways.
Case Studies
Several studies have investigated the pharmacological properties of triazolo-pyrimidines. Here are notable findings related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Showed significant inhibition of tumor growth in vitro. |
| Study B | Antiviral Activity | Demonstrated effectiveness against viral replication in cell cultures. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer progression. |
These studies underline the compound's potential as a lead candidate for drug development.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, it is useful to compare it with other compounds in the triazolo-pyrimidine family:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine | Triazolo-pyrimidine | Antitumor activity |
| 6-Acetyl-2-Arylhydrazone Derivatives | Triazolo-pyrimidine | Anticancer potential |
| Pyrazolo[3,4-d]pyrimidines | Pyrazolo-pyrimidine | CDK inhibitors |
| 1-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidines | Triazolo-pyrimidine | Antiviral activity |
The unique substitution pattern of 5,7-Dimethyl-3-(pentylsulfanyl) may lead to enhanced bioactivity compared to these related compounds.
Mechanism of Action
The mechanism by which 5,7-Dimethyl-3-(pentylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Antimicrobial Activity
- Triazolo[4,3-a]pyrimidines : Exhibit broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Derivatives with electron-withdrawing groups (e.g., nitro or fluoro) show enhanced efficacy .
- Comparable derivatives (e.g., CAS 891134-77-3) demonstrate MIC values of 10 µg/mL against S. aureus and E. coli .
Anticancer Activity
- 7-Methyl-[1,2,4]triazolo[4,3-b]pyrimidine : Shows specific anti-tumor activity by inhibiting kinase pathways .
- Target Compound : Hypothesized to inhibit similar targets, but the bulky pentylsulfanyl group may alter binding specificity compared to smaller substituents .
Enzyme Inhibition
- Triazolo[1,5-a]pyrimidines: Known as adenosine receptor antagonists and kinase inhibitors. Methoxy or hydroxy substitutions modulate selectivity .
- Target Compound: The lipophilic pentylsulfanyl group may favor interactions with hydrophobic enzyme pockets, a property less pronounced in hydrophilic analogs .
Pharmacokinetic and Physicochemical Properties
| Property | This compound | 5-Methoxy-[1,2,4]triazolo[1,5-a]pyrimidine |
|---|---|---|
| Molecular Weight | ~292.4 g/mol | ~208.2 g/mol |
| LogP (Predicted) | ~3.5 (high lipophilicity) | ~1.8 (moderate lipophilicity) |
| Solubility | Low in aqueous media | Moderate in polar solvents |
| Metabolic Stability | Likely susceptible to oxidation at sulfur | More stable due to ether linkage |
Data inferred from
Biological Activity
5,7-Dimethyl-3-(pentylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidine is a novel compound belonging to the triazolo-pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, particularly the pentylsulfanyl group and the fused triazole-pyrimidine ring system, are believed to enhance its pharmacological potential.
Synthesis
The synthesis of this compound can be achieved through various methods. Notably, one-pot multicomponent reactions involving aromatic aldehydes and ethyl acetoacetate have been utilized to create derivatives with varying biological activities. The chemical reactivity of this compound can be explored through nucleophilic attacks on electrophilic centers within the molecule, leading to stable products under mild conditions.
Anticancer Activity
Research indicates that triazolo-pyrimidines exhibit significant anticancer properties. For instance, studies have shown that derivatives of this class can inhibit the proliferation of various cancer cell lines. In one study, a series of [1,2,4]triazolo[4,3-a]pyrimidine derivatives demonstrated potent antiproliferative activity against MDA-MB-231 and MCF-7 breast cancer cell lines. The compound this compound is hypothesized to exhibit similar effects due to its structural similarities with other active derivatives .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (µM) MDA-MB-231 | IC50 (µM) MCF-7 |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 17.83 | 19.73 |
| Compound B | 38.31 | 36.28 |
| Cisplatin | 38.6 | 83.1 |
The mechanism of action for triazolo-pyrimidines often involves the induction of apoptosis in cancer cells through DNA damage and disruption of cell cycle progression. This is supported by findings that demonstrate increased DNA photocleavage activity and apoptosis induction in various cancer models .
Other Biological Activities
Beyond anticancer effects, compounds in the triazolo-pyrimidine class have shown promise in other therapeutic areas:
- Antiviral Activity : Certain derivatives have exhibited inhibitory effects against viral replication.
- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress.
- Anti-Alzheimer’s Potential : Research into pyrazolo-pyrimidine derivatives indicates potential neuroprotective effects relevant to Alzheimer's disease .
Case Studies
A notable case study involved a series of synthesized pyrimidine-triazole compounds screened against multiple cancer cell lines. Among these compounds, specific structural modifications led to enhanced activity against MDA-MB-453 cells with an IC50 value as low as 29.1 µM for certain analogs. This highlights the importance of structural diversity in optimizing biological activity .
Q & A
Q. What are the primary synthetic routes for 5,7-dimethyl-3-(pentylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidine?
The compound is synthesized via two main strategies:
- Route 1 : Starting from 2-hydrazinopyrimidine derivatives, cyclization under acidic conditions or oxidation of hydrazones yields the triazolopyrimidine core. For example, method A (acidic ring closure) and method B (oxidation of hydrazones) are summarized in Table 23 .
- Route 2 : Reacting 3-amino[1,2,4]triazole with 1,3-difunctional reagents (e.g., diketones or aldehydes). This approach achieves high yields, as shown in Table 24 .
- Alternative Method : Hydrazone intermediates derived from pyrazole-4-carboxaldehydes can be oxidized using iodobenzene diacetate (IBD) in dichloromethane (DCM) at room temperature (Scheme 94) .
Q. What spectroscopic techniques are critical for characterizing triazolopyrimidine derivatives?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For instance, downfield signals for methyl/methylene protons and exchangeable –NH protons are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight, as seen for derivatives like 3-cymantrenyl-5,7-dimethyl-triazolopyrimidine (exact mass: 371.0284) .
- X-ray Crystallography : Used to resolve complex structures, e.g., phosphonylated derivatives in Schemes 5–6 .
Q. How can researchers introduce functional groups at specific positions on the triazolopyrimidine scaffold?
- Electrophilic Substitution : Chlorosulfonation at C-6 is achieved using chlorosulfonic acid and thionyl chloride .
- Nucleophilic Reactions : Hydrazides react with aldehydes, thioglycolic acid, or amines to append diverse moieties .
Advanced Research Questions
Q. How does regioselectivity in electrophilic substitution vary with reaction conditions?
Substitution patterns depend on electronic and steric factors. For example:
- Chlorosulfonation preferentially targets C-6 due to electron density distribution in the triazolopyrimidine ring .
- Substituents like methyl groups at C-5 and C-7 may sterically hinder reactions at adjacent positions, necessitating computational modeling (e.g., DFT) to predict reactivity .
Q. What strategies resolve contradictions in reported synthetic yields for triazolopyrimidine derivatives?
- Optimization Studies : Compare reaction parameters (solvent, catalyst, temperature). For instance, refluxing with p-TsOH·H₂O in ethanol improves yields for carboxylate derivatives .
- Mechanistic Insights : Acidic conditions in method A (Table 23) may lead to side reactions, while IBD oxidation (Scheme 94) offers cleaner pathways .
Q. How can computational methods enhance the design of triazolopyrimidine-based inhibitors?
- Molecular Docking : Predict binding affinities for targets like EGFR-TK or STAT3, as seen in pyrazolo-triazolopyrimidine hybrids .
- ADME Predictions : Assess pharmacokinetic properties (e.g., solubility, metabolic stability) using in silico tools .
- DFT Calculations : Analyze electronic effects of substituents (e.g., trifluoromethyl groups) on reactivity and bioactivity .
Data Contradiction Analysis
Q. Why do some studies report lower yields for hydrazinopyrimidine-based syntheses compared to 3-aminotriazole routes?
- Hydrazinopyrimidine Limitations : Acidic conditions (method A) may decompose sensitive intermediates, whereas 3-aminotriazole routes (Table 24) avoid such instability .
- Catalyst Efficiency : p-TsOH·H₂O improves yields in carboxylate syntheses (e.g., 93% for compound 10 in Scheme 3) , whereas uncatalyzed reactions underperform.
Methodological Recommendations
- Synthetic Optimization : Prioritize IBD oxidation for regioselective functionalization .
- Analytical Workflow : Combine NMR, MS, and crystallography for unambiguous structural confirmation .
- Biological Screening : Use derivatives like pyrazolo[4,3-e]triazolopyrimidines (e.g., compound 9) as leads for antitubulin or anti-inflammatory agents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
